molecular formula C10H18O4 B133220 2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane CAS No. 944-26-3

2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane

Cat. No. B133220
CAS RN: 944-26-3
M. Wt: 202.25 g/mol
InChI Key: BIRSSQZISKCVNL-UHFFFAOYSA-N
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Description

The compound "2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane" is a chemical structure that is part of the 1,3-dioxolane family, which is known for its applications in organic synthesis and polymer chemistry. The 1,3-dioxolane moiety is a common motif in various synthetic intermediates and has been utilized in the formation of polymers and other complex organic molecules.

Synthesis Analysis

The synthesis of 1,3-dioxolane derivatives can be achieved through various methods. For instance, 2-ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one was synthesized from β-chlorolactic acid and ketones, followed by dehydrochlorination . Another method involves the reaction of 4-hydroxy-2-butanone with ethylene glycol using a weak acid catalyst to yield 2-methyl-1,3-dioxolane-2-ethanol, which can be further brominated to produce 2-(2-bromoethyl)-2-methyl-1,3-dioxolane . Additionally, the synthesis of ethyl 2-[3-(1,3-dioxolane-2-yl)-1-hydroxypropylphenyl]-2-methylpropionate was achieved by a Grignard reaction involving 2-(2-bromoethyl)-1,3-dioxolane .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which can be substituted at various positions to create different derivatives. The stereochemistry of these compounds can be complex, as seen in the dirhodium(II)-catalyzed reactions forming 1,3-dioxolanes as mixtures of diastereoisomers . The molecular structure is crucial for the reactivity and the physical properties of these compounds.

Chemical Reactions Analysis

1,3-Dioxolane and its derivatives participate in a variety of chemical reactions. For example, 1,3-dioxolane can react with electron-deficient alkenes to give 1:1 adducts, with the reaction being promoted by the presence of oxygen . The polymerization of 1,3-dioxolane derivatives has been explored, with radical and cationic routes being used to polymerize 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane . Cationic ring-opening polymerization behavior has also been studied for compounds like 2-ethenyl-4-methylene-1,3-dioxolane and 2-isopropenyl-4-methylene-1,3-dioxolane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The safety assessment of ethyl 2-methyl-1,3-dioxolane-2-acetate, for instance, showed that it is not genotoxic and does not raise safety concerns for skin sensitization at current levels of use. It also has a margin of exposure (MOE) greater than 100 for repeated dose, developmental, and reproductive toxicity endpoints . The environmental impact of such compounds is also considered, with ethyl 2-methyl-1,3-dioxolane-2-acetate not being classified as persistent, bioaccumulative, and toxic (PBT) according to the IFRA Environmental Standards .

Scientific Research Applications

Synthesis and Formation of Vic-dioxime Complexes

Research has led to the synthesis of new compounds involving 2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane derivatives, showcasing their potential in forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). The structural assignments of these complexes are supported by various analytical techniques, indicating their possible applications in coordination chemistry and material science (Canpolat & Kaya, 2005).

Photocatalytic Synthesis of 1,3-Dioxacyclanes

A study conducted by Makhmutov (2018) demonstrates the photocatalytic synthesis of unsubstituted and 2-methyl-1,3-dioxacyclanes, including 2-methyl-1,3-dioxolane, using a system FeCl3–NaNO2/O2 under mercury lamp irradiation. This process highlights the compound's role in the efficient synthesis of cyclic ethers, potentially useful in various industrial and pharmaceutical applications (Makhmutov, 2018).

Application in Separating Ethylene Glycol and 1,2-Butanediol

Li et al. (2016) explored the application of aldolization in separating ethylene glycol (EG) and 1,2-butanediol (1,2-BDO) azeotrope, a significant challenge in the synthesis of EG via dimethyl oxalate from syngas. The research provided crucial thermodynamic data for a new separation process, potentially simplifying the production of EG and highlighting the compound's relevance in industrial separation technologies (Li, Weijin, Li, & Gao, 2016).

Renewable Gasoline and Fuel Additives

Harvey, Merriman, and Quintana (2016) investigated the use of 2,3-butanediol for synthesizing high octane gasoline alternatives, including 2-methyl-1,3-dioxolane derivatives. The study suggests that these compounds can serve as sustainable gasoline blending components, diesel oxygenates, and industrial solvents, offering a path towards renewable energy sources (Harvey, Merriman, & Quintana, 2016).

properties

IUPAC Name

2-methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSSQZISKCVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCC2(OCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312120
Record name 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane

CAS RN

944-26-3
Record name NSC250348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Ethane-1,2-diyl)bis(2-methyl-1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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